molecular formula C9H9F3N2O B13212714 2-(methylamino)-N-(2,3,4-trifluorophenyl)acetamide CAS No. 901273-53-8

2-(methylamino)-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B13212714
CAS No.: 901273-53-8
M. Wt: 218.18 g/mol
InChI Key: KXXVAVPEBPQEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)-N-(2,3,4-trifluorophenyl)acetamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with a methylamino group and an acetamide moiety

Preparation Methods

The synthesis of 2-(methylamino)-N-(2,3,4-trifluorophenyl)acetamide typically involves the reaction of 2,3,4-trifluoroaniline with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-(Methylamino)-N-(2,3,4-trifluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms under appropriate conditions. Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

2-(Methylamino)-N-(2,3,4-trifluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved pharmacokinetic properties.

    Industry: It is used in the production of agrochemicals, where its unique properties contribute to the development of effective pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(2,3,4-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This, in turn, facilitates its binding to target sites, leading to the modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

2-(Methylamino)-N-(2,3,4-trifluorophenyl)acetamide can be compared with other similar compounds, such as:

    2,3,4-Trifluorophenyl isothiocyanate: This compound also contains a trifluoromethyl group but differs in its functional group, which is an isothiocyanate instead of an acetamide.

    (2,3,4-Trifluorophenyl)methanamine: This compound has a similar trifluorophenyl group but features a methanamine moiety instead of a methylamino-acetamide structure. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

901273-53-8

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

2-(methylamino)-N-(2,3,4-trifluorophenyl)acetamide

InChI

InChI=1S/C9H9F3N2O/c1-13-4-7(15)14-6-3-2-5(10)8(11)9(6)12/h2-3,13H,4H2,1H3,(H,14,15)

InChI Key

KXXVAVPEBPQEJP-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1=C(C(=C(C=C1)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.